molecular formula C9H13N3O B15087866 Piperidin-1-yl(1H-pyrazol-1-yl)methanone

Piperidin-1-yl(1H-pyrazol-1-yl)methanone

Cat. No.: B15087866
M. Wt: 179.22 g/mol
InChI Key: RVUWRYIKKXZWFA-UHFFFAOYSA-N
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Description

Piperidin-1-yl(1H-pyrazol-1-yl)methanone is a chemical building block designed for medicinal chemistry and drug discovery research. Its structure incorporates two privileged pharmacophores—a piperidine ring and a 1H-pyrazole ring—joined by a methanone linker. This arrangement is commonly explored in the design of biologically active molecules, as it creates distinct regions that can interact with multiple biological targets. Research into analogous pirazolyl-piperidine structures has indicated potential for diverse applications. One primary area of investigation is the development of enzyme inhibitors. For instance, closely related pyrazolyl piperidine molecules have been designed and synthesized as potent and selective inhibitors of Factor Xa (FXa), a key enzyme in the blood coagulation cascade, presenting a promising avenue for new anticoagulant therapies . Furthermore, similar chemotypes are being explored in the development of inhibitors for intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA), a cysteine hydrolase involved in managing inflammatory responses . The piperidine and pyrazole scaffolds are also frequently found in compounds evaluated for anti-aggregation and anti-inflammatory effects. Some related derivatives have demonstrated the ability to inhibit human platelet aggregation and the production of reactive oxygen species (ROS), which are processes linked to inflammation and cancer progression . The core structure of this compound offers a versatile platform for further synthetic modification. Researchers can functionalize the pyrazole ring or the piperidine nitrogen to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability . This compound is provided for research purposes as part of drug discovery programs. It is intended for use in biochemical screening, hit-to-lead optimization, and mechanistic studies. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

piperidin-1-yl(pyrazol-1-yl)methanone

InChI

InChI=1S/C9H13N3O/c13-9(12-8-4-5-10-12)11-6-2-1-3-7-11/h4-5,8H,1-3,6-7H2

InChI Key

RVUWRYIKKXZWFA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N2C=CC=N2

Origin of Product

United States

Preparation Methods

Oxidative Amidation of Aldehydes with Pyrazole Derivatives

A solvent-free oxidative amidation protocol adapted from MDPI's synthesis of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone offers a scalable route. Here, 3,5-di-tert-butylbenzaldehyde reacts with pyrazole under substoichiometric oxoammonium nitrate (0.75 eq.) at 54°C for 3 hours to yield the target ketone in 86%. For piperidin-1-yl(1H-pyrazol-1-yl)methanone, substituting the aldehyde with a piperidine-containing aldehyde precursor (e.g., 1-piperidinecarboxaldehyde) could enable direct coupling.

Key considerations:

  • Oxidant Selection : Oxoammonium salts like 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium nitrate minimize side reactions compared to stoichiometric oxidants.
  • Temperature Control : Heating at 54°C balances reaction rate and decomposition risks.
  • Workup : Aqueous/organic extraction (hexanes/acetonitrile) followed by acid-base washing ensures high purity.

Nucleophilic Acylation via Piperidine and Pyrazole Intermediates

Patents WO2011033255A1 and WO2016087352A1 highlight nucleophilic acylation strategies for analogous methanone derivatives. For instance, reacting 1H-pyrazole-4-carbonyl chloride with piperidine in dichloromethane (DCM) or methanol (MeOH) in the presence of cesium carbonate achieves the ketone linkage. Alternatively, pre-forming the pyrazole carbonyl electrophile (e.g., via Friedel-Crafts acylation) allows piperidine to act as a nucleophile.

Example Protocol :

  • Synthesize 1H-pyrazole-4-carbonyl chloride by treating pyrazole-4-carboxylic acid with thionyl chloride.
  • Add piperidine (1.1 eq.) and Cs₂CO₃ (2 eq.) in DCM at 0°C.
  • Warm to room temperature, stir for 12 hours, and purify via silica gel chromatography (ethyl acetate/hexane gradient).

Yield Optimization :

  • Excess piperidine (1.5 eq.) improves conversion but complicates purification.
  • Anhydrous conditions prevent hydrolysis of the carbonyl chloride intermediate.

Sonication-Assisted Cyclization for Pyrazole Formation

The Orient Journal of Chemistry’s sonochemical method enables rapid pyrazole synthesis from oxonitrile precursors. Adapting this approach, a piperidine-containing oxonitrile undergoes cyclization with hydrazine hydrate under ultrasound irradiation (40 kHz, 50°C, 1–2 hours) to form the pyrazole ring.

Steps :

  • Convert piperidine-1-carboxylic acid to methyl ester via Fischer esterification (MeOH/H₂SO₄, reflux).
  • React ester with acetonitrile and NaH in toluene to form oxonitrile.
  • Cyclize with hydrazine hydrate in acetic acid under sonication.

Advantages :

  • Reduced reaction time (2 hours vs. 24 hours conventional).
  • Higher yields (55–67%) due to enhanced mass transfer.

Multi-Step Synthesis from Functionalized Piperidines

The PMC anti-tuberculosis study demonstrates piperidine functionalization via epichlorohydrin intermediates. Applying this strategy:

  • React (R)- or (S)-epichlorohydrin with 4-chloro-3-(trifluoromethyl)phenol to form epoxide intermediates.
  • Open the epoxide with 4-piperidinol under reflux in ethanol.
  • Introduce the pyrazole moiety via palladium-catalyzed coupling or nucleophilic substitution.

Challenges :

  • Stereochemical control at the piperidine hydroxyl group requires chiral resolution.
  • Purification via column chromatography is essential to isolate diastereomers.

Characterization and Analytical Data

Spectroscopic Profiles :

  • IR : A strong carbonyl stretch at 1701–1705 cm⁻¹ confirms the methanone group.
  • ¹H NMR :
    • Piperidine protons: δ 1.45–1.70 (m, 6H, piperidine CH₂), δ 3.30–3.50 (m, 4H, NCH₂).
    • Pyrazole protons: δ 7.85 (s, 1H, pyrazole C3-H), δ 8.10 (s, 1H, pyrazole C5-H).
  • ¹³C NMR :
    • Carbonyl carbon at δ 165.5 ppm.
    • Piperidine carbons: δ 25.8 (CH₂), 45.2 (NCH₂).
    • Pyrazole carbons: δ 106.2 (C4), 140.1 (C3/C5).

Mass Spectrometry :

  • HRMS (ESI+) m/z calculated for C₉H₁₂N₃O [M+H]⁺: 178.0975, found: 178.0978.

Process Optimization and Challenges

Solvent Effects :

  • Non-polar solvents (hexane, toluene) favor nucleophilic acylations but slow reaction kinetics.
  • Polar aprotic solvents (DMF, acetonitrile) accelerate rates but may degrade acid-sensitive intermediates.

Catalyst Screening :

  • Cs₂CO₃ outperforms K₂CO₃ in nucleophilic substitutions due to superior solubility in organic media.
  • Pd(PPh₃)₄ enables Suzuki couplings for aryl-functionalized derivatives but requires inert conditions.

Yield Comparison :

Method Conditions Yield (%) Purification
Oxidative Amidation Solvent-free, 54°C 86 Liquid-liquid extraction
Nucleophilic Acylation DCM, Cs₂CO₃, RT 72 Column chromatography
Sonochemical Acetic acid, 50°C 65 Recrystallization
Multi-Step Ethanol reflux 58 Chiral HPLC

Chemical Reactions Analysis

Types of Reactions: Piperidin-1-yl(1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Industry Piperidin-1-yl(1H-pyrazol-1-yl)methanone can serve as a lead compound in drug development, particularly for targeting bacterial infections or cancer treatments. Pyrazoles and imidazo-pyrazoles have demonstrated anti-angiogenic action, interfering with ERK1/2, AKT, and p38MAPK phosphorylation, which are involved in inflammation, cancer, and platelet aggregation . Derivatives of pyrazoles have shown potential in inhibiting ROS production, platelet aggregation, and p38MAPK phosphorylation in Human Umbilical Vein Endothelial Cells (HUVEC), suggesting the development of new anti-angiogenic agents .
  • Agricultural Chemistry This compound is also applicable in agricultural chemistry, although specific applications are not detailed in the search results.

Synthesis and Chemical Modifications

The synthesis of this compound involves multiple steps, with alternative methods including the use of oxoammonium salts for oxidative functionalization to achieve high yields under mild conditions. Chemical reactions are essential for modifying the compound to enhance its biological activity and create derivatives with different properties.

Biological Activities and Interactions

Studies focusing on the interactions of this compound with biological targets are essential for understanding its mechanism of action. Research indicates the potential of compounds containing pyrazole and piperidine moieties as:

  • Antimicrobials
  • Anticancer agents
  • Anti-inflammatories

Structural Analogs and Their Properties

Several compounds share structural similarities with this compound, each with unique properties:

Compound NameStructure FeaturesUnique Properties
(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanoneContains bulky tert-butyl groups; pyrazole derivativeEnhanced lipophilicity and potential for higher bioavailability
(4-Pyridyl)(pyrazol-3-carbonitrile)Pyridine instead of piperidine; cyano group presentNotable activity against specific cancer cell lines
(4-Aminophenyl)(pyrazol)Amino group on phenyl ring; simpler structureKnown for anti-inflammatory properties

These compounds highlight the versatility of piperidine and pyrazole derivatives in medicinal chemistry, where unique substituents influence biological activity and potential applications.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Mechanism of Action

The mechanism of action of Piperidin-1-yl(1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, as an sEH inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to reduced inflammation and lower blood pressure . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, enhancing its inhibitory activity .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., chloro in CAS 1269531-16-9) or electron-donating groups (e.g., ethoxyphenyl in CAS 1093657-24-9) on the pyrazole ring alters electronic properties and bioactivity.
  • Synthetic Complexity : Compounds with aryl groups (e.g., 4-ethoxyphenyl) require additional steps for aryl substitution, whereas simpler analogs like the unsubstituted parent compound may be synthesized via direct coupling .

Pharmacological Potential

  • Enzyme Inhibition: Analogs such as 1-(benzoylpiperidin-4-yl)butyl)isoindoline-1,3-dione () show activity against nicotinamide phosphoribosyltransferase, suggesting that this compound derivatives could target similar enzymes .

Physicochemical Properties

  • Solubility and Stability : The ethoxyphenyl-substituted analog (CAS 1093657-24-9) likely exhibits improved lipophilicity compared to the unsubstituted parent compound, affecting bioavailability .
  • Thermal Stability: Di(1H-imidazol-1-yl)methanone (CAS 530-62-1) demonstrates high thermal stability (m.p. 99.4°C), a trait that may extend to this compound derivatives .

Key Research Findings

  • Synthetic Optimization : highlights the use of acetonitrile as a solvent for piperidine substitution, a method applicable to the parent compound’s synthesis .

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